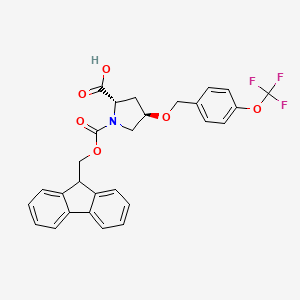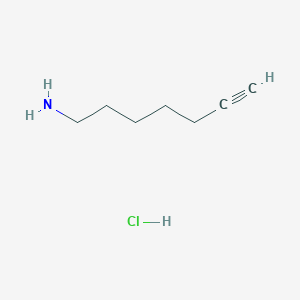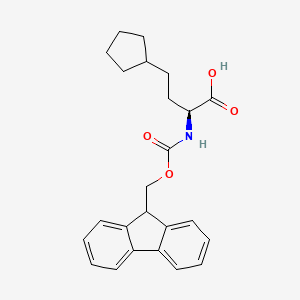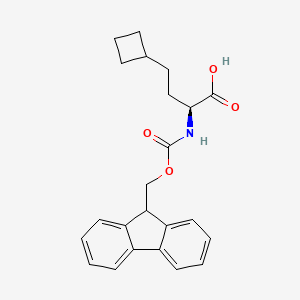
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is a modified amino acid derivative. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The cyclobutyl group adds a unique structural feature, making this compound valuable in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid typically involves the protection of the amino group using the Fmoc group. This process can be carried out in aqueous media under mild and catalyst-free conditions, ensuring chemoselectivity in the presence of ambident nucleophiles . The Fmoc protection is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids, including this compound, is often carried out using solid-phase peptide synthesis (SPPS). This method allows for the step-by-step assembly of peptides on a solid support, ensuring high yields and purity . The Fmoc group is removed using a base such as piperidine, allowing for the sequential addition of amino acids.
化学反应分析
Types of Reactions
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.
Common Reagents and Conditions
Fmoc Protection: 9-fluorenylmethyloxycarbonyl chloride, sodium carbonate.
Deprotection: Piperidine.
Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt.
Major Products
The major products formed from these reactions include Fmoc-protected peptides, deprotected amino acids, and coupled peptides.
科学研究应用
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Delivery: Fmoc-modified peptides can be used in drug delivery systems due to their ability to self-assemble and form stable structures.
Biomaterials: The compound can be used to create bio-inspired materials with applications in cell cultivation and tissue engineering.
Catalysis: Fmoc-modified amino acids can serve as catalysts in various chemical reactions.
作用机制
The mechanism of action of (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. The cyclobutyl group may influence the conformation and stability of the resulting peptides, potentially affecting their biological activity.
相似化合物的比较
Similar Compounds
(S)-2-(Fmoc-amino)-4-methylpentanoic acid: Another Fmoc-protected amino acid with a different side chain.
(S)-2-(Fmoc-amino)-3-phenylpropanoic acid: Contains a phenyl group instead of a cyclobutyl group.
Uniqueness
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is unique due to its cyclobutyl side chain, which imparts distinct structural and conformational properties. This uniqueness can influence the self-assembly and stability of peptides synthesized using this compound, making it valuable for specific applications in drug delivery and biomaterials .
属性
IUPAC Name |
(2S)-4-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(13-12-15-6-5-7-15)24-23(27)28-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20-21H,5-7,12-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTKMSXJXOUESS-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
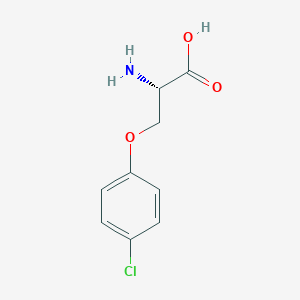
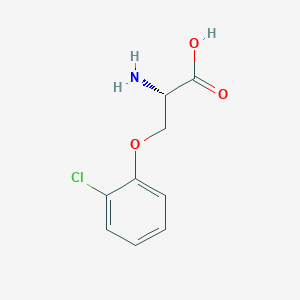
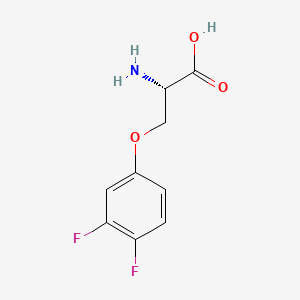
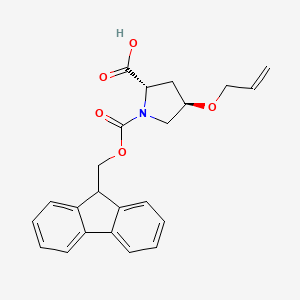
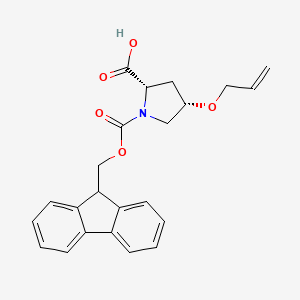
![(2S,4R)-4-[(4-chlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178232.png)
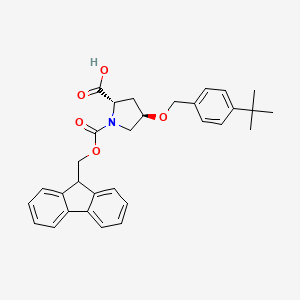
![(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178243.png)
![(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178251.png)
![(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-{[4-(trifluoromethyl)phenyl]methoxy}pyrrolidine-2-carboxylic acid](/img/structure/B8178254.png)
![(2S,4R)-4-[(2,4-difluorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178258.png)
